molecular formula C19H16N2O5S2 B2880450 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 898422-89-4

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2880450
CAS No.: 898422-89-4
M. Wt: 416.47
InChI Key: DRGWKXXPLAPATI-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H16N2O5S2 and its molecular weight is 416.47. The purity is usually 95%.
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Scientific Research Applications

Cardiac Electrophysiological Activities

Research conducted by Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, showcasing their potential as selective class III agents for cardiac applications (Morgan et al., 1990).

Antimalarial and COVID-19 Applications

A study by Fahim and Ismael (2021) investigated the antimalarial sulfonamides' reactivity and their potential utility as COVID-19 drugs through computational calculations and molecular docking studies, revealing their significant antimalarial activity and characterizing their ADMET properties (Fahim & Ismael, 2021).

Antimicrobial and Antifungal Actions

Kobzar, Sych, and Perekhoda (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, demonstrating their sensitivity to both Gram-positive and Gram-negative bacteria, as well as their antifungal activity against Candida albicans (Kobzar et al., 2019).

Anticancer Evaluation

Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against several cancer cell lines, showing moderate to excellent anticancer activity (Ravinaik et al., 2021).

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-2-28(23,24)17-6-4-3-5-13(17)18(22)21-19-20-14(10-27-19)12-7-8-15-16(9-12)26-11-25-15/h3-10H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGWKXXPLAPATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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